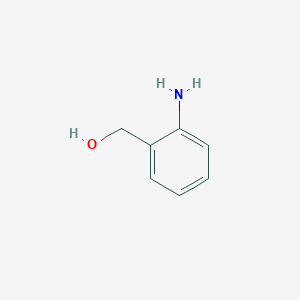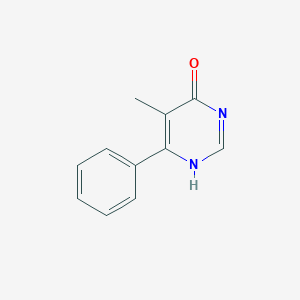
4-Phenyl-5-methyl-6-hydroxypyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-5-methyl-6-hydroxypyrimidine, also known as PMP, is a heterocyclic organic compound that has been extensively studied for its potential applications in various fields of science. This compound has a pyrimidine ring structure with a hydroxyl group and a phenyl and methyl substituent on the 4 and 5 positions, respectively. PMP has been synthesized using various methods, and its mechanism of action has been studied in detail.
Mecanismo De Acción
The mechanism of action of 4-Phenyl-5-methyl-6-hydroxypyrimidine is not fully understood. However, it has been suggested that 4-Phenyl-5-methyl-6-hydroxypyrimidine may exert its effects by scavenging free radicals and reducing oxidative stress. 4-Phenyl-5-methyl-6-hydroxypyrimidine may also inhibit the production of pro-inflammatory cytokines and modulate the activity of various signaling pathways.
Biochemical and Physiological Effects
4-Phenyl-5-methyl-6-hydroxypyrimidine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-Phenyl-5-methyl-6-hydroxypyrimidine has antioxidant and anti-inflammatory properties. 4-Phenyl-5-methyl-6-hydroxypyrimidine has also been shown to inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that 4-Phenyl-5-methyl-6-hydroxypyrimidine can reduce oxidative stress and inflammation in animal models of various diseases, including Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Phenyl-5-methyl-6-hydroxypyrimidine has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields of science. However, 4-Phenyl-5-methyl-6-hydroxypyrimidine also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for 4-Phenyl-5-methyl-6-hydroxypyrimidine research. One direction is to study the potential applications of 4-Phenyl-5-methyl-6-hydroxypyrimidine in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study the mechanism of action of 4-Phenyl-5-methyl-6-hydroxypyrimidine in more detail. Additionally, further studies are needed to determine the optimal dosage and administration of 4-Phenyl-5-methyl-6-hydroxypyrimidine for therapeutic purposes.
Métodos De Síntesis
4-Phenyl-5-methyl-6-hydroxypyrimidine can be synthesized using various methods, including the reaction of 4-phenyl-5-methylpyrimidine with hydrogen peroxide and a catalytic amount of sulfuric acid. Another method involves the reaction of 4-phenyl-5-methylpyrimidine with hydrogen peroxide and a catalytic amount of trifluoroacetic acid. 4-Phenyl-5-methyl-6-hydroxypyrimidine can also be synthesized using a one-pot reaction of 4-phenyl-5-methylpyrimidine with hydrogen peroxide and a catalytic amount of iodine.
Aplicaciones Científicas De Investigación
4-Phenyl-5-methyl-6-hydroxypyrimidine has been extensively studied for its potential applications in various fields of science. In the field of chemistry, 4-Phenyl-5-methyl-6-hydroxypyrimidine has been used as a building block for the synthesis of various compounds, including pyrimidine derivatives and heterocyclic compounds. In the field of biology, 4-Phenyl-5-methyl-6-hydroxypyrimidine has been studied for its potential applications as an antioxidant and anti-inflammatory agent. 4-Phenyl-5-methyl-6-hydroxypyrimidine has also been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
37898-32-1 |
|---|---|
Nombre del producto |
4-Phenyl-5-methyl-6-hydroxypyrimidine |
Fórmula molecular |
C11H10N2O |
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
5-methyl-4-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H10N2O/c1-8-10(12-7-13-11(8)14)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14) |
Clave InChI |
IYGHYUXIKOIFPX-UHFFFAOYSA-N |
SMILES isomérico |
CC1=C(NC=NC1=O)C2=CC=CC=C2 |
SMILES |
CC1=C(N=CNC1=O)C2=CC=CC=C2 |
SMILES canónico |
CC1=C(NC=NC1=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



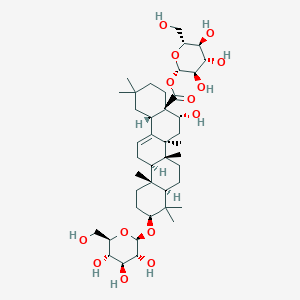
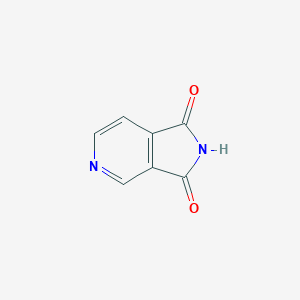
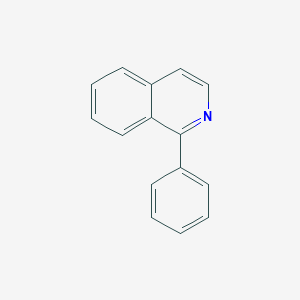
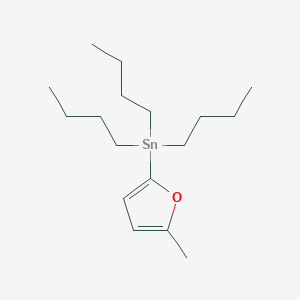
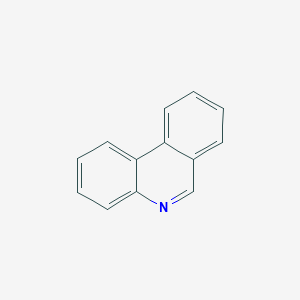
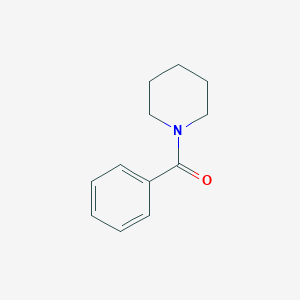
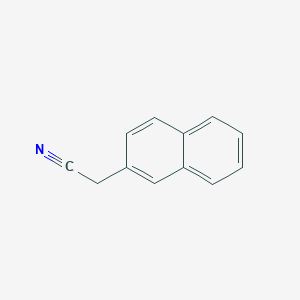
![2-tert-butyl-1H-benzo[d]imidazole](/img/structure/B189439.png)
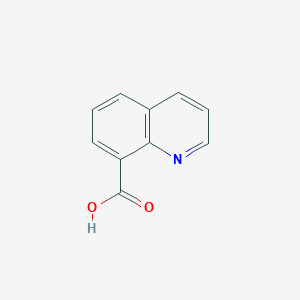
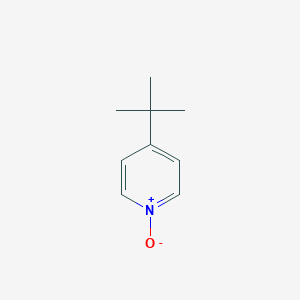
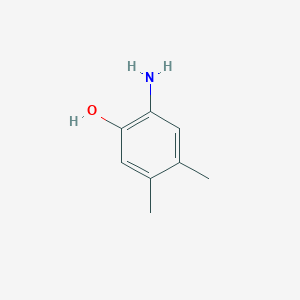
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B189450.png)
![Benzo[b]thiophene 1,1-dioxide](/img/structure/B189451.png)
